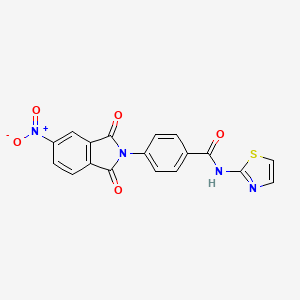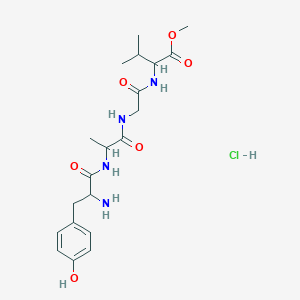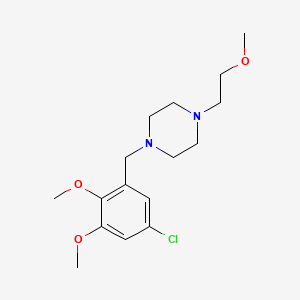![molecular formula C22H29N5O3 B4939363 2-(3,4-dimethoxyphenyl)-3,5-dimethyl-N-(2-morpholinoethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4939363.png)
2-(3,4-dimethoxyphenyl)-3,5-dimethyl-N-(2-morpholinoethyl)pyrazolo[1,5-a]pyrimidin-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-Dimethoxyphenyl)-3,5-dimethyl-N-(2-morpholinoethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a cell-permeable pyrazolopyrimidinamine derived enviroxime-like compound. It displays anti-poliovirus activity with broad specificity for enteroviruses. This compound is known for its potent, selective, ATP-competitive, and reversible inhibition of PI4KIIIβ, an enzyme involved in various cellular processes .
Safety and Hazards
The compound has been classified with the signal word “Warning” according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements associated with this compound are H341 (Suspected of causing genetic defects) and H361 (Suspected of damaging fertility or the unborn child) . Precautionary statements include P201 (Obtain special instructions before use), P202 (Do not handle until all safety precautions have been read and understood), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P308+P313 (IF exposed or concerned: Get medical advice/attention), P405 (Store locked up), and P501 (Dispose of contents/container to an approved waste disposal plant) .
Future Directions
Mechanism of Action
Target of Action
The primary target of this compound is PI4KIIIβ (Phosphatidylinositol 4-kinase III beta) . PI4KIIIβ is an enzyme that plays a crucial role in the biosynthesis of phosphatidylinositol 4-phosphate (PI4P), a lipid molecule involved in intracellular signaling and trafficking .
Mode of Action
This compound acts as a potent, selective, ATP-competitive, and reversible inhibitor of PI4KIIIβ . It binds to the active site of PI4KIIIβ, preventing the enzyme from catalyzing the phosphorylation of phosphatidylinositol . This inhibition disrupts the production of PI4P, thereby affecting various cellular processes that rely on this lipid molecule .
Biochemical Pathways
By inhibiting PI4KIIIβ, the compound reduces the levels of PI4P at the Golgi apparatus . This affects multiple biochemical pathways, particularly those involving intracellular signaling and trafficking. For instance, it can impact the function of the Golgi apparatus, which is involved in protein sorting and transport .
Pharmacokinetics
The compound exhibits low cytotoxicity and has an attractive pharmacokinetic (PK) profile in mice . It is soluble in DMSO at 50 mg/mL, suggesting good solubility . .
Result of Action
The compound’s action results in the dose-dependent inhibition of viral RNA replication . It displays anti-poliovirus activity with broad specificity for enteroviruses . The reduction in PI4P levels at the Golgi apparatus due to the inhibition of PI4KIIIβ can disrupt various cellular processes, potentially leading to the death of virus-infected cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves the reaction of 5-amino-pyrazole derivatives with arylidene malononitriles or various aldehydes. The reaction conditions often include the use of ethanol as a solvent and heating .
Industrial Production Methods
While specific industrial production methods for this compound are not detailed, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is usually purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)-3,5-dimethyl-N-(2-morpholinoethyl)pyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the morpholinoethyl group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Scientific Research Applications
2-(3,4-Dimethoxyphenyl)-3,5-dimethyl-N-(2-morpholinoethyl)pyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing other heterocyclic compounds.
Biology: Acts as an inhibitor of PI4KIIIβ, making it useful in studying cellular processes involving this enzyme.
Comparison with Similar Compounds
Similar Compounds
BF738735: Another PI4KIIIβ inhibitor with similar antiviral properties.
PI4KIIIβ Inhibitor I: A related compound with comparable inhibitory activity against PI4KIIIβ.
Uniqueness
2-(3,4-Dimethoxyphenyl)-3,5-dimethyl-N-(2-morpholinoethyl)pyrazolo[1,5-a]pyrimidin-7-amine is unique due to its high selectivity and potency as a PI4KIIIβ inhibitor. It exhibits low cytotoxicity and an attractive pharmacokinetic profile, making it a promising candidate for further research and development .
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-3,5-dimethyl-N-(2-morpholin-4-ylethyl)pyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O3/c1-15-13-20(23-7-8-26-9-11-30-12-10-26)27-22(24-15)16(2)21(25-27)17-5-6-18(28-3)19(14-17)29-4/h5-6,13-14,23H,7-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJBKTVCMFFYPLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NCCN3CCOCC3)C4=CC(=C(C=C4)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5E)-1-(3-fluorophenyl)-5-[(5-iodofuran-2-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B4939291.png)
![2-[2-OXO-2-(2,2,4,6-TETRAMETHYL-4-PHENYL-1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]-OCTAHYDRO-1H-ISOINDOLE-1,3-DIONE](/img/structure/B4939298.png)
![N-cycloheptyl-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B4939308.png)

![2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2-indanecarboxamide](/img/structure/B4939315.png)
![ethyl 2-[[(E)-3-(furan-3-yl)prop-2-enoyl]amino]acetate](/img/structure/B4939320.png)


![2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N-(4-phenylbutyl)acetamide](/img/structure/B4939371.png)
![(5E)-5-[4-(benzyloxy)-3-bromo-5-ethoxybenzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4939383.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-2-[(4-bromobenzyl)thio]acetamide](/img/structure/B4939392.png)
![2-benzyl-1-[(4-bromophenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B4939395.png)
